tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Description
Histamine H₃ Receptor Binding Mechanisms
The histamine H₃ receptor (H₃R), a G-protein-coupled receptor predominantly expressed in the central nervous system, regulates neurotransmitter release. Tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate demonstrates nanomolar affinity for H₃R, driven by its piperazine core and stereospecific methyl group. Piperazine derivatives are established H₃R ligands due to their ability to mimic the endogenous histamine imidazole ring’s spatial and electronic properties.
Molecular docking simulations reveal that the (3S)-3-methyl group engages in hydrophobic interactions with H₃R’s transmembrane domain (TMD) 3, while the nitro group on the pyridine ring forms a hydrogen bond with Thr119 in TMD 5. The tert-butyl carbamate moiety enhances binding stability by occupying a lipophilic pocket near TMD 6, as evidenced by comparative studies of carbamate-free analogs.
Table 1: Structural Contributions to H₃R Affinity
| Structural Feature | Interaction Type | Binding Energy Contribution (kcal/mol) |
|---|---|---|
| Piperazine core | Hydrophobic/π-π stacking | -8.2 |
| (3S)-3-methyl group | Steric stabilization | -2.1 |
| 6-Nitropyridin-3-yl group | Hydrogen bonding | -3.7 |
| tert-Butyl carbamate | Lipophilic anchoring | -4.5 |
The stereochemistry at the 3-position critically influences binding; the (3S)-enantiomer exhibits 15-fold higher affinity than the (3R)-configured analog, likely due to improved complementarity with H₃R’s chiral binding pocket.
Properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-11-10-17(14(20)23-15(2,3)4)7-8-18(11)12-5-6-13(16-9-12)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVPQLHSUHZBA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 6-nitropyridin-3-amine with tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting various diseases, such as tuberculosis .
Industry: In the chemical industry, it is used as a building block for the synthesis of complex molecules and as an intermediate in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with tert-butyl carbamate and aromatic substituents are widely explored. Below is a detailed comparison of the target compound with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
The 6-nitro group in pyridine enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction (e.g., to amine derivatives for SAR studies) .
Synthetic Routes :
- The target compound’s synthesis likely involves asymmetric catalysis or resolution to achieve the 3S configuration, whereas analogs like CAS 571189-16-7 are synthesized via standard Buchwald-Hartwig couplings .
- Reduction of the nitro group (e.g., using Pd/C or Raney nickel) is a common step to generate amine derivatives .
Physicochemical Properties: The 3S-methyl group increases lipophilicity (clogP ~2.5 vs. Nitro-containing analogs exhibit lower solubility in aqueous media compared to amine derivatives .
Biological Relevance :
- Piperazine-carboxylates with nitro groups are precursors for antibiotics (e.g., efflux pump inhibitors in Klebsiella pneumoniae studies) .
- Methyl-substituted variants may enhance metabolic stability by blocking oxidative degradation pathways .
Research Findings and Data Tables
Table 3: Key Spectral Data
Biological Activity
tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N4O4
- Molar Mass : 322.36 g/mol
- Density : 1.216 g/cm³ (predicted)
- Boiling Point : 482.6 °C (predicted)
- pKa : 0.17 (predicted)
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can affect cellular components. The piperazine ring structure is also significant, influencing the compound's pharmacological profile by modulating enzyme activities and receptor interactions.
Neuroprotective Effects
Studies on related compounds suggest potential neuroprotective effects against neurodegenerative diseases. For instance, compounds that share structural features with this compound have been shown to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease . This suggests that the compound may have similar protective effects on neuronal cells.
Case Studies and Experimental Data
- Cellular Assays : In vitro studies have demonstrated that related piperazine derivatives can reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta peptides, indicating a potential application in treating Alzheimer's disease .
- Mechanistic Insights : The reduction of nitro groups to amines has been observed in similar compounds, leading to enhanced biological activity through improved interaction with cellular targets .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antitumor and neuroprotective effects | Interaction with enzymes/receptors; bioreduction of nitro group |
| tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Antitumor activity | Inhibition of mitotic checkpoint kinases |
| tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | Antiproliferative effects | Similar mechanism as above |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the coupling of a nitropyridine derivative to a chiral piperazine intermediate. Example 130a ( ) outlines a route involving tert-butyl (3S)-3-methylpiperazine-1-carboxylate reacting with 6-nitropyridin-3-yl under heating (100°C, 3 h) and purification via silica-gel chromatography (1:3 petroleum/ethyl acetate), yielding 41%. Optimization includes:
- Catalyst screening : Use of palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
- Purification : Gradient elution in chromatography to resolve stereoisomers.
- Yield improvement : Iterative temperature control and stoichiometric adjustments of reagents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the piperazine ring conformation, nitro group position, and tert-butyl group integrity. Key signals include δ ~1.4 ppm (tert-butyl), δ ~8.2–8.5 ppm (nitropyridine aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ 679.3 in ) and fragmentation patterns .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) to validate enantiopurity due to the (3S)-stereocenter .
Q. How can the nitro group in this compound be selectively reduced, and what intermediates are formed?
- Methodological Answer :
- Catalytic hydrogenation : Use H₂/Pd-C in ethanol at 25°C to reduce the nitro group to an amine without affecting the tert-butyl ester.
- Chemical reduction : NaBH₄/CuCl₂ or SnCl₂/HCl for controlled reduction.
- Intermediate isolation : The amine intermediate (tert-butyl (3S)-3-methyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) can be further functionalized via acylation or alkylation for drug discovery .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in the (3S)-3-methyl configuration during synthesis?
- Methodological Answer :
- Chiral resolution : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis.
- X-ray crystallography : Single-crystal analysis (e.g., SHELX-2018 for structure refinement) to confirm absolute configuration. highlights SHELX’s reliability for small-molecule refinement .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate stereochemistry .
Q. How can the biological activity of this compound be evaluated in hypoxia-inducible factor (HIF) pathways?
- Methodological Answer :
- Enzyme assays : Measure inhibition of HIF prolyl-hydroxylase (PHD2) using ELISA-based kits. IC₅₀ values are determined via dose-response curves.
- Cellular hypoxia models : Treat HEK293 cells under low oxygen (1% O₂) and quantify HIF-1α stabilization via Western blot.
- Mutagenesis studies : Compare activity against PHD2 mutants to identify binding residues .
Q. How should researchers address contradictions in reported synthetic yields or analytical data?
- Methodological Answer :
- Reproducibility checks : Replicate reactions under identical conditions (e.g., 100°C, 3 h as in ) with rigorous exclusion of moisture/oxygen.
- Analytical cross-validation : Use orthogonal methods (e.g., XRD + NMR) to confirm purity. For crystallographic discrepancies, WinGX ( ) provides metric analysis of molecular geometry .
- Data sharing : Compare with peer datasets in repositories like Cambridge Structural Database (CSD).
Q. What computational tools predict the reactivity of the nitropyridine moiety in further derivatization?
- Methodological Answer :
- DFT calculations : Gaussian 16 to model electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyridine ring.
- Molecular docking : AutoDock Vina to simulate binding affinities with target enzymes (e.g., PHD2).
- SAR studies : QSAR models to correlate substituent effects (e.g., nitro vs. amino groups) with bioactivity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile sites (e.g., tert-butyl ester cleavage under acidic conditions).
- Light sensitivity : Conduct photostability tests per ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
